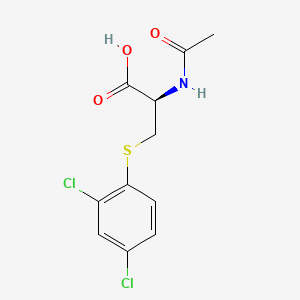![molecular formula C23H22F3N3O2 B15181452 1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate CAS No. 74180-15-7](/img/structure/B15181452.png)
1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a quinoline moiety, and a benzoate ester, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The piperidine ring is then synthesized and attached to the quinoline moiety. Finally, the benzoate ester is formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications.
科学研究应用
1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate: Known for its unique trifluoromethyl group.
1-Methyl-4-piperidinyl 2-[[7-(methyl)quinolin-4-YL]amino]benzoate: Lacks the trifluoromethyl group, resulting in different pharmacological properties.
1-Methyl-4-piperidinyl 2-[[7-(chloro)quinolin-4-YL]amino]benzoate: Contains a chloro group instead of trifluoromethyl, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
74180-15-7 |
|---|---|
分子式 |
C23H22F3N3O2 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C23H22F3N3O2/c1-29-12-9-16(10-13-29)31-22(30)18-4-2-3-5-19(18)28-20-8-11-27-21-14-15(23(24,25)26)6-7-17(20)21/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,27,28) |
InChI 键 |
PXEUZERMDKZBIA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



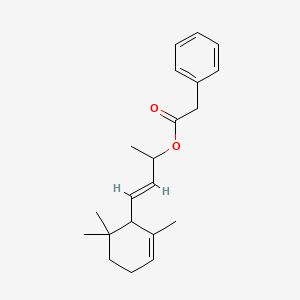
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)


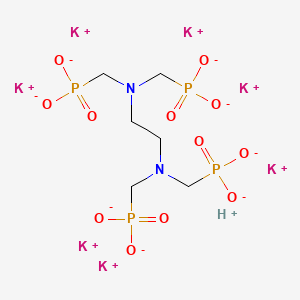

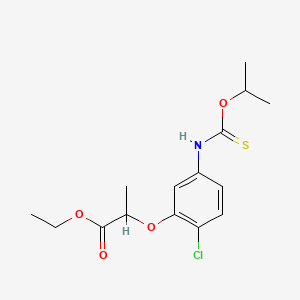
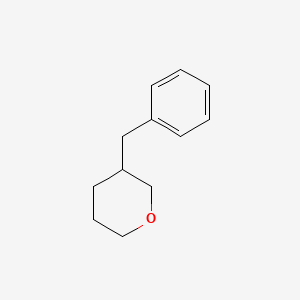

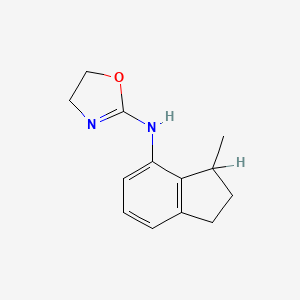
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

